Product packaging for 4-(2-Hydroxyethoxy)benzonitrile(Cat. No.:CAS No. 57928-96-8)

4-(2-Hydroxyethoxy)benzonitrile

Cat. No.: B2423785
CAS No.: 57928-96-8
M. Wt: 163.176
InChI Key: NDOQCISMESWUST-UHFFFAOYSA-N
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Description

Significance of Benzonitrile (B105546) Derivatives in Organic Synthesis and Advanced Materials Science

Benzonitrile and its derivatives are a class of aromatic organic compounds characterized by a benzene (B151609) ring attached to a cyano group (-CN). atamankimya.com This functional group is a cornerstone in organic synthesis, offering a versatile platform for the creation of a wide array of other functional groups, including amines, amides, and carboxylic acids. wikipedia.orgacs.org The reactivity of the cyano group, coupled with the stability of the aromatic ring, makes benzonitrile derivatives highly valuable as precursors and building blocks in the synthesis of complex organic molecules. atamankimya.comwikipedia.org

Industrially, benzonitrile is produced through the ammoxidation of toluene. wikipedia.orgmedcraveonline.com Its derivatives are integral to the manufacturing of pharmaceuticals, dyes, rubber chemicals, and agrochemicals. medcraveonline.com In the realm of advanced materials science, benzonitrile-containing compounds are investigated for their potential applications as liquid crystals, with their properties influenced by molecular shape and polarity. researchgate.netlabscoop.com Specifically, donor-acceptor-donor' fluorinated benzonitrile compounds have been studied for their solid-state photophysical properties and potential in organic light-emitting diodes (OLEDs). rsc.org

Overview of the 4-(2-Hydroxyethoxy)benzonitrile Structural Motif

This compound is a bifunctional molecule featuring a benzonitrile core substituted at the fourth position with a 2-hydroxyethoxy group (-OCH2CH2OH). This unique combination of a polar cyano group and a hydrophilic hydroxyethyl (B10761427) ether chain imparts specific chemical properties and reactivity to the molecule. The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen of the nitrile group and the ether oxygen) allows for the formation of intermolecular hydrogen bonds, influencing its physical properties and crystal structure.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 69395-13-7
Molecular Formula C9H9NO2
Molecular Weight 147.17 g/mol
Physical Form Solid
Purity 95%

This table is populated with data from references chemicalbook.comnih.govsigmaaldrich.com.

Role of this compound as a Key Organic Intermediate

The dual functionality of this compound makes it a valuable intermediate in multi-step organic syntheses. The hydroxyl group can undergo a variety of reactions, such as esterification, etherification, and oxidation, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions.

For instance, the hydroxyl group can be reacted to introduce other functional groups or to link the molecule to a polymer backbone. The nitrile group, a versatile precursor, can be converted into other nitrogen-containing functionalities. This versatility allows for the synthesis of a diverse range of more complex molecules with potential applications in pharmaceuticals and materials science.

Table 2: Related Benzonitrile Compounds and their Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Benzonitrile100-47-0C7H5N103.12
4-Hydroxybenzonitrile (B152051)767-00-0C7H5NO121.12
4-(2-Methoxyethoxy)benzonitrile80407-66-5C10H11NO2177.2
4-(Hydroxymethyl)benzonitrile874-89-5C8H7NO133.15
4-(2-Hydroxyacetyl)benzonitrile36776-32-6C9H7NO2161.16
4-(2-Hydroxyphenoxy)benzonitrile91378-28-8C13H9NO2211.22
Benzonitrile, 4-[(1S)-2-hydroxy-1-methylethyl]-2188183-40-4C10H11NO161.20

This table is populated with data from references wikipedia.orgbiosynth.comsigmaaldrich.comnih.govchemicalbook.comchemicalbook.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B2423785 4-(2-Hydroxyethoxy)benzonitrile CAS No. 57928-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-hydroxyethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOQCISMESWUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Hydroxyethoxy Benzonitrile and Analogues

Established Synthetic Routes to 4-(2-Hydroxyethoxy)benzonitrile

Etherification of 4-Hydroxybenzonitrile (B152051) with Ethylene (B1197577) Glycol Derivatives

A primary and widely utilized method for the synthesis of this compound is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgtcichemicals.com This classical organic reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In this specific application, 4-hydroxybenzonitrile is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an ethylene glycol derivative such as 2-chloroethanol.

The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) or potassium carbonate in a suitable solvent. The choice of base and solvent can significantly influence the reaction rate and yield. The general mechanism involves an SN2 (bimolecular nucleophilic substitution) pathway where the phenoxide ion displaces the halide from the ethylene glycol derivative. wikipedia.org It is crucial to use a primary alkyl halide, as secondary and tertiary halides tend to favor elimination reactions. masterorganicchemistry.com

ReactantsReagentsProductReaction Type
4-Hydroxybenzonitrile, Ethylene Glycol Derivative (e.g., 2-chloroethanol)Base (e.g., NaOH, K₂CO₃)This compoundWilliamson Ether Synthesis (SN2)

This method is favored for its simplicity, broad applicability, and the ready availability of starting materials. wikipedia.org

Hydroxyalkylation of Phenolic Precursors with Cyclic Carbonates

An alternative and efficient route to this compound involves the hydroxyalkylation of 4-hydroxybenzonitrile with a cyclic carbonate, most commonly ethylene carbonate. This method offers an advantage as it avoids the use of halogenated reactants. The reaction is typically catalyzed by a basic catalyst, such as an alkali carbonate, or by the alkali salt of the phenol (B47542) itself. google.com

The process involves heating 4-hydroxybenzonitrile with ethylene carbonate, which leads to the ring-opening of the carbonate and the formation of the desired hydroxyethyl (B10761427) ether. google.com This reaction can be performed with or without a solvent. The synthesis of cyclic carbonates from epoxides and carbon dioxide has been a commercial process since the 1950s, ensuring the availability of the key reagent. umich.edu

Phenolic PrecursorReagentProductCatalyst
4-HydroxybenzonitrileEthylene CarbonateThis compoundBasic catalyst (e.g., alkali carbonate)

This approach is considered environmentally benign due to the nature of the reactants and byproducts.

Advanced Approaches for Aryl Nitrile Synthesis Relevant to this compound

The synthesis of the benzonitrile (B105546) moiety is a critical aspect of producing this compound. Advanced methods in organic synthesis, particularly transition metal-catalyzed reactions, have provided powerful tools for the formation of aryl nitriles. google.com

Transition Metal-Catalyzed Cyanation Reactions

Transition metal-catalyzed cyanation reactions have become a preferred method for synthesizing aryl nitriles due to their efficiency and functional group tolerance. rsc.org These reactions offer an alternative to traditional methods like the Rosenmund-von Braun reaction, which often require harsh conditions. google.com

Palladium-catalyzed cyanation of aryl halides is a robust and versatile method for the synthesis of benzonitriles. rsc.org This reaction, first reported by Takagi, has undergone significant development, allowing for the use of various aryl halides (chlorides, bromides, and iodides) and triflates as starting materials. rsc.orgnih.gov The choice of palladium catalyst, ligand, and cyanide source is crucial for the success of the reaction.

Modern palladium-catalyzed systems can operate under mild conditions and exhibit high functional group tolerance. organic-chemistry.org For instance, the use of sterically demanding, electron-rich phosphine (B1218219) ligands can facilitate the cyanation of even challenging electron-rich aryl chlorides. organic-chemistry.org Non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) are increasingly being used to enhance the safety and environmental profile of these reactions. rsc.orgnih.govorganic-chemistry.orgnih.gov

Aryl Halide/TriflateCyanide SourceCatalyst SystemProduct
Aryl Chloride, Bromide, Iodide, or TriflateKCN, NaCN, Zn(CN)₂, K₄[Fe(CN)₆]Palladium catalyst (e.g., Pd(OAc)₂, Pd/C) with a phosphine ligandAryl Nitrile

Copper-mediated cyanation, historically known as the Rosenmund-von Braun reaction, traditionally involved the use of stoichiometric amounts of copper(I) cyanide at high temperatures. nih.gov However, recent advancements have led to the development of catalytic copper-mediated cyanation methods that proceed under milder conditions. organic-chemistry.org

These improved methods often employ a catalytic amount of a copper salt, such as copper(I) iodide, in the presence of a ligand and a suitable cyanide source. organic-chemistry.orgresearchgate.net One innovative approach involves a domino halide exchange-cyanation of aryl bromides, where the reaction proceeds efficiently in a nonpolar solvent, simplifying product isolation. organic-chemistry.org Alternative and safer cyanide sources, such as a combination of ammonium (B1175870) bicarbonate and N,N-dimethylformamide, have also been successfully employed in copper-mediated cyanations. nih.govcolab.ws

Aryl HalideCyanide SourceCatalyst SystemProduct
Aryl Bromide, Aryl IodideNaCN, KCN, CuCN, Benzyl (B1604629) Cyanide, Ammonium Bicarbonate/DMFCopper(I) salt (e.g., CuI) with a ligandAryl Nitrile

These advanced catalytic systems provide efficient and more environmentally friendly pathways to aryl nitriles, which are crucial precursors for compounds like this compound.

Nickel-Catalyzed Cyanations, including Photoredox Catalysis

Nickel-catalyzed cyanation has emerged as a powerful and cost-effective alternative to traditional palladium-catalyzed methods for the synthesis of aryl nitriles. These reactions can utilize a variety of aryl electrophiles, including aryl halides, triflates, and even phenol derivatives or aryl thioethers, offering broad substrate scope. ethz.chresearchgate.netsjtu.edu.cn A key advantage is the ability to use less expensive and more abundant nickel catalysts. youtube.com

Common cyanide sources in these reactions include zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]), and even acetonitrile (B52724). ethz.chacs.orgnih.gov The choice of ligand is crucial for an efficient transformation, with diphosphine ligands like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) often proving effective. ethz.chresearchgate.net For instance, the cyanation of aryl thioethers using a Ni/dcype system with Zn(CN)₂ and potassium acetate (B1210297) (KOAc) as a base proceeds efficiently, involving C–S bond activation. ethz.chresearchgate.net Similarly, nickel catalysis has been successfully applied to the cyanation of aryl chlorides and sulfamates using the nontoxic and inexpensive K₄[Fe(CN)₆] as the cyanide source under biphasic aqueous conditions. acs.org

A significant advancement in this field is the integration of photoredox catalysis with nickel catalysis. researchgate.net This dual catalytic approach allows reactions to proceed under benign conditions, often at room temperature with visible light irradiation. youtube.comnih.gov Photoredox catalysis can facilitate the generation of highly reactive nickel(III) intermediates, which promotes the crucial reductive elimination step to form the C–CN bond. researchgate.net This strategy has been used to couple aryl (pseudo)halides with electrophilic cyanating reagents. researchgate.net The merger of photocatalysis with electrochemistry has also enabled enantioselective decarboxylative cyanation, showcasing the versatility of these combined systems. nih.gov

Table 1: Examples of Nickel-Catalyzed Cyanation Systems

Electrophile Cyanide Source Catalyst System Key Features
Aryl Thioethers Zn(CN)₂ Ni(cod)₂ / dcype Involves C-S bond activation; high functional group tolerance. ethz.chresearchgate.net
Aryl Halides K₄[Fe(CN)₆] Ni(II)-precatalyst / JosiPhos ligand Uses a non-toxic cyanide source; scalable. acs.org
Aryl Halides/Triflates Acetonitrile Ni(MeCN)₆₂ / 1,10-phenanthroline Toxic cyanide-free; uses acetonitrile as the cyano source. nih.gov
Aryl (pseudo)halides Butyronitrile Dual Ni-catalysis and retro-hydrocyanation Provides a safe approach to aryl cyanide synthesis. researchgate.net
Aryl Halides Electrophilic Cyanating Reagent Ni-catalyzed reductive coupling with photoredox catalysis Proceeds under benign conditions; broad scope including aryl chlorides. researchgate.net

Dehydration Reactions of Aldoximes and Amides

The dehydration of primary amides and aldoximes represents a fundamental and atom-economical route to nitriles. rsc.orgrsc.org These reactions involve the removal of a water molecule to form the cyano group and are applicable to a wide range of aliphatic and aromatic substrates. researchgate.netresearchgate.net

Historically, strong dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) were commonly used for this transformation. researchgate.netorgoreview.com While effective, these reagents are often required in stoichiometric amounts and can generate significant waste. A method for preparing hydroxybenzonitriles involves the dehydration of hydroxybenzamides using a thionyl halide. google.com

Modern methodologies focus on catalytic approaches to improve the efficiency and environmental profile of the reaction. rsc.orgrsc.org Various catalytic systems have been developed, including those based on transition metals, non-transition metals, and organocatalysts. rsc.orgresearchgate.net For example, zinc(II) triflate has been shown to be an effective catalyst for the dehydration of amides in the presence of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netresearchgate.net Another approach utilizes silanes in the presence of catalytic amounts of fluoride (B91410). researchgate.net The dehydration of aldoximes can be achieved using simple iron salts, which avoids the need for nitrile-containing solvents. nih.gov Biocatalytic methods using aldoxime dehydratases are also gaining attention as a sustainable, cyanide-free route to nitriles under mild conditions. mdpi.com

Table 2: Selected Methods for Dehydration to Nitriles

Starting Material Reagent/Catalyst Conditions Advantages
Primary Amides Thionyl Chloride (SOCl₂) Varies Well-established, common laboratory reagent. orgoreview.comgoogle.com
Primary Amides Zinc(II)triflate / MSTFA THF, 70°C Catalytic, good yields, and chemoselectivity. researchgate.netresearchgate.net
Primary Amides Silanes / Fluoride catalyst Mild conditions High selectivity for aromatic and aliphatic amides. researchgate.net
Aldoximes Iron Salt Nitrile-free media Environmentally benign, avoids nitrile solvents. nih.gov
Aldoximes Aldoxime Dehydratase Aqueous media, mild temp. Sustainable, cyanide-free, high productivity. mdpi.com

Decarboxylative Cyanation Pathways

Decarboxylative cyanation provides a strategic route to aryl nitriles directly from readily available aromatic carboxylic acids. chemrevlett.com This transformation involves the replacement of a carboxyl group with a nitrile group, a process often mediated by transition metal catalysts. rsc.org This approach is advantageous as carboxylic acids are generally inexpensive and structurally diverse. chemrevlett.com

Copper- and palladium-catalyzed systems are prominent in this area. organic-chemistry.orgacs.org For instance, electron-deficient benzoic acids can undergo decarboxylative cyanation using a copper(I) mediator, while electron-rich substrates may require a palladium(II) catalyst. organic-chemistry.orgacs.org These reactions are often performed under aerobic conditions, using molecular oxygen as the terminal oxidant, which aligns with green chemistry principles. organic-chemistry.org A variety of cyanide sources can be employed, including the low-cost and non-toxic potassium ferrocyanide (K₄Fe(CN)₆) and organic cyanating agents like malononitrile. rsc.orgorganic-chemistry.orgacs.org

The reaction conditions, such as the choice of catalyst, solvent, and cyanide source, can be optimized to achieve high yields for a range of substrates, including heteroaromatic carboxylic acids. chemrevlett.comorganic-chemistry.org For example, a CuI/DMSO system was found to be effective for the decarboxylative cyanation of ortho-nitrobenzoic acids with K₄Fe(CN)₆. chemrevlett.com Research has also demonstrated that steric hindrance from substituents on the aromatic ring does not necessarily impede the reaction's efficiency. rsc.org The synergistic merger of photocatalysis and electrochemistry has even been applied to achieve enantioselective decarboxylative cyanation, further expanding the utility of this pathway. nih.gov

Table 3: Examples of Decarboxylative Cyanation Reactions

Substrate Type Catalyst/Mediator Cyanide Source Key Features
Electron-deficient Benzoic Acids Cu(I) K₄Fe(CN)₆ Utilizes a non-toxic, low-cost cyanide source under aerobic conditions. organic-chemistry.orgacs.org
Electron-rich Benzoic Acids Pd(II) K₄Fe(CN)₆ Effective for substrates not amenable to Cu-mediation. organic-chemistry.orgacs.org
Aryl Carboxylic Acids Cu-promoted Malononitrile Practical protocol using an organic cyanating agent. rsc.org
ortho-Nitrobenzoic Acids CuI K₄Fe(CN)₆ Good yields in DMSO solvent. chemrevlett.com
Phenylpropanoic Acids Cu/BOX + CeCl₃ TMSCN Enantioselective via photoredox/electrochemistry merger. nih.gov

Strategic Considerations in the Synthesis of Benzonitrile-Containing Building Blocks

The synthesis of benzonitrile-containing building blocks, such as this compound, is of significant interest due to their wide application in pharmaceuticals, agrochemicals, and materials science. ethz.chmedcraveonline.com The nitrile group is a versatile functional group that can be readily converted into other functionalities like carboxylic acids, amines, and ketones. ethz.chorgoreview.com Therefore, the development of efficient, scalable, and sustainable synthetic methods is a primary strategic consideration.

A key trend is the move away from hazardous reagents, such as toxic metal cyanides, and harsh reaction conditions. researchgate.netrsc.orgresearchgate.net This has driven the development of methods using less toxic cyanide sources like K₄[Fe(CN)₆] or employing cyanide-free routes altogether, such as the dehydration of amides/aldoximes or the use of nitriles like acetonitrile as the cyanating agent. acs.orgnih.govmdpi.com The use of abundant and less-toxic base metals like nickel and iron as catalysts instead of precious metals like palladium is another important aspect of green and sustainable chemistry. youtube.comnih.gov

One-pot syntheses, which combine multiple reaction steps into a single operation, are strategically valuable as they reduce solvent waste, energy consumption, and reaction time. rsc.orgresearchgate.net For example, the one-pot conversion of benzaldehyde (B42025) to benzonitrile via an aldoxime intermediate streamlines the process significantly. rsc.orgresearchgate.net Furthermore, developing catalytic systems with high functional group tolerance is crucial, as it allows for the late-stage functionalization of complex molecules, a valuable strategy in drug discovery and development. ethz.chresearchgate.net The ability to perform these reactions on a large scale is also a critical factor for industrial applications. acs.orgmedcraveonline.com

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. These vibrational modes are unique to the compound's structure and provide a molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy

Key expected vibrational modes for 4-(2-Hydroxyethoxy)benzonitrile would include:

O-H Stretch: A broad absorption band is anticipated in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl (-OH) group, likely broadened due to intermolecular hydrogen bonding.

C≡N Stretch: A sharp, intense absorption peak is expected around 2230-2220 cm⁻¹, which is indicative of the nitrile (-C≡N) functional group.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group would be observed in the 2960-2850 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O bonds in the ether and alcohol functionalities would likely result in strong absorptions in the 1250-1000 cm⁻¹ range.

Aromatic C=C Stretches: The benzene (B151609) ring would give rise to several characteristic absorption bands in the 1600-1450 cm⁻¹ region.

A detailed analysis of the precise peak positions and their intensities would allow for a comprehensive understanding of the molecular structure.

Interactive Data Table: Predicted FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3350 (broad)O-H StretchHydroxyl (-OH)
~3100-3000Aromatic C-H StretchBenzene Ring
~2950-2850Aliphatic C-H StretchEthoxy Group (-OCH₂CH₂)
~2225 (sharp)C≡N StretchNitrile (-CN)
~1605, 1580, 1500Aromatic C=C Ring StretchBenzene Ring
~1250Asymmetric C-O-C StretchEther Linkage
~1170In-plane C-H BendingBenzene Ring
~1040Symmetric C-O-C Stretch / C-O StretchEther / Alcohol
~830Out-of-plane C-H Bending (para)Benzene Ring

Note: The data in this table is predictive and based on characteristic infrared absorption frequencies for the functional groups present in the molecule. Actual experimental values may vary.

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FTIR, as it relies on the change in polarizability of a molecule during vibration. It is particularly useful for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the following features would be of interest:

C≡N Stretch: The nitrile stretch, also visible in FTIR, would appear as a strong, sharp band in the Raman spectrum, typically around 2225 cm⁻¹.

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring, often observed near 1000 cm⁻¹, would be a prominent feature. Other ring stretching modes would also be present.

The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of this compound, aiding in its structural confirmation.

Electronic Spectroscopy for Understanding Molecular Transitions

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to study conjugated systems and electronic transitions. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring.

The benzonitrile (B105546) chromophore itself typically exhibits a primary absorption band (π → π*) around 224 nm and a weaker, secondary band around 271 nm. The presence of the electron-donating hydroxyethoxy substituent at the para position is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. This is due to the extension of the conjugated π-system through resonance. The hydroxyl group's lone pair of electrons and the ether oxygen can donate electron density to the aromatic ring, influencing the energy of the molecular orbitals involved in the electronic transitions.

Therefore, the λmax values for this compound are predicted to be at slightly longer wavelengths than those of unsubstituted benzonitrile. The exact positions of these peaks would provide valuable information about the electronic nature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, their relative numbers, and how they are connected to neighboring protons.

For this compound, the ¹H NMR spectrum would be expected to show the following signals:

Aromatic Protons: The para-substituted benzene ring will give rise to two sets of doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-withdrawing nitrile group (adjacent to the cyano group) would be expected to resonate at a lower field (higher ppm) compared to the protons ortho to the electron-donating hydroxyethoxy group.

Ethoxy Protons: The two methylene (B1212753) groups (-OCH₂CH₂OH) of the ethoxy chain are chemically non-equivalent and would therefore be expected to appear as two distinct triplets, assuming coupling to each other. The protons of the methylene group attached to the phenolic oxygen (-O-CH₂-) would likely be at a lower field than the protons of the methylene group bearing the hydroxyl group (-CH₂-OH).

Hydroxyl Proton: The proton of the hydroxyl group (-OH) would typically appear as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The integration of these signals would correspond to the number of protons in each unique environment (2H for each aromatic doublet, 2H for each methylene triplet, and 1H for the hydroxyl singlet). The coupling patterns (splitting of the signals) would confirm the connectivity of the protons within the molecule.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6Doublet2HAromatic Protons (ortho to -CN)
~7.0Doublet2HAromatic Protons (ortho to -O)
~4.1Triplet2H-O-CH₂ -CH₂-OH
~3.9Triplet2H-O-CH₂-CH₂ -OH
Variable (e.g., ~2.5)Broad Singlet1H-OH

Note: The chemical shifts are predictions based on typical values for similar structural motifs and are relative to a standard reference (e.g., TMS at 0 ppm). Actual experimental values can vary depending on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for identifying the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) providing information about its electronic environment.

For this compound, one would expect a specific number of signals corresponding to the distinct carbon atoms in the molecule. The chemical shifts can be predicted based on the effects of the different functional groups. Aromatic carbons typically resonate in the range of 100-170 ppm. The carbon atom attached to the electron-withdrawing cyano group (C1) would be expected at the lower end of the aromatic region, while the carbon bearing the ether linkage (C4) would be shifted downfield. The nitrile carbon itself is a quaternary carbon and typically appears in the 110-125 ppm range. The carbons of the hydroxyethoxy group would be found in the aliphatic region, generally between 50-80 ppm, with the carbon adjacent to the oxygen atom (Cα) appearing at a higher chemical shift than the terminal carbon bearing the hydroxyl group (Cβ).

To illustrate, consider the ¹³C NMR data for the related compound, 4-methoxybenzonitrile. The observed chemical shifts provide a basis for estimating the shifts for this compound.

Carbon AtomPredicted Chemical Shift Range (ppm) for this compound
C1 (ipso-CN)~104
C2, C6~134
C3, C5~115
C4 (ipso-O)~163
CN~119
Cα (OCH₂)~69
Cβ (CH₂OH)~61

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound (molar mass: 163.17 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 163. The fragmentation of this molecular ion would likely proceed through several characteristic pathways. A common fragmentation for ethers is the cleavage of the C-O bond, which could lead to fragments corresponding to the loss of the hydroxyethoxy group. Another prominent fragmentation pathway for benzonitrile derivatives involves the loss of the cyano group (-CN) or hydrocyanic acid (HCN).

The fragmentation pattern of a related compound, 4-ethoxybenzonitrile, shows a molecular ion peak and significant fragments from the loss of the ethoxy group and subsequent rearrangements. carleton.edu This provides a model for predicting the fragmentation of this compound.

IonPredicted m/z for this compound
[M]⁺163
[M - CH₂OH]⁺132
[M - OCH₂CH₂OH]⁺102
[C₆H₄CN]⁺102
[C₆H₄]⁺76

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction (SC-XRD) provides a detailed atomic-level picture of the molecule, including bond lengths, bond angles, and torsional angles. creative-biostructure.comresearchgate.net For this compound, obtaining a suitable single crystal would be the first critical step. The resulting crystal structure would reveal the planarity of the benzonitrile ring and the conformation of the flexible hydroxyethoxy side chain. Studies on other benzonitrile derivatives have shown that the cyano group is typically linear, and the bond lengths within the benzene ring can be influenced by the nature of the substituents. mdpi.com

The way molecules pack together in a crystal is governed by a variety of non-covalent intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. rsc.org For this compound, the presence of both a hydroxyl group (a hydrogen bond donor) and a nitrile group and ether oxygen (hydrogen bond acceptors) suggests that hydrogen bonding would play a significant role in its crystal packing. omicsonline.org One would anticipate the formation of intermolecular hydrogen bonds of the O-H···N or O-H···O type, leading to the formation of chains, sheets, or more complex three-dimensional networks. The analysis of these interactions is crucial for understanding the physical properties of the solid, such as its melting point and solubility.

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze the crystalline phases of a bulk sample. nih.govlibretexts.org While single-crystal XRD provides the structure of a single crystal, PXRD gives a fingerprint of the crystalline material as a whole, making it invaluable for identifying crystalline forms (polymorphs), assessing sample purity, and monitoring phase transitions. researchgate.net The PXRD pattern of a microcrystalline powder of this compound would consist of a series of diffraction peaks at specific angles (2θ). The position and intensity of these peaks are characteristic of the crystal lattice of the compound.

Computational Chemistry Investigations and Theoretical Analysis

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic makeup and three-dimensional shape of 4-(2-Hydroxyethoxy)benzonitrile.

Density Functional Theory (DFT) Studies for Optimized Geometries and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. For this compound, DFT calculations using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) would be performed to find the most stable arrangement of its atoms in space. nih.gov These calculations yield precise values for bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the same level of theory can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms. Comparing the computed vibrational spectra (Infrared and Raman) with experimental data allows for a detailed assignment of the fundamental vibrational modes, confirming the calculated structure. nih.govnih.gov For instance, characteristic frequencies for the C≡N nitrile stretch, the O-H stretch of the hydroxyl group, C-O ether stretches, and aromatic C-H vibrations would be identified.

Parameter Description Typical Value
C-C (ring) Aromatic carbon-carbon bond length ~1.39 Å
C-C≡N Bond length between ring and nitrile carbon ~1.45 Å
C≡N Nitrile triple bond length ~1.15 Å
C-O Ether carbon-oxygen bond length ~1.37 Å
O-H Hydroxyl oxygen-hydrogen bond length ~0.96 Å
∠CCC (ring) Aromatic ring internal angle ~120°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. aimspress.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atoms of the hydroxyethoxy group, while the LUMO would likely be concentrated around the electron-withdrawing nitrile group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov

Prediction of Reactivity Parameters and Chemical Hardness

From the energies of the HOMO and LUMO orbitals, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These parameters, based on conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S).

Ionization Potential (I ≈ -EHOMO): Energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): Energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): Measures resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Softness (S = 1 / η): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

These calculated parameters provide a quantitative scale for the reactivity of this compound.

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies (Note: This table illustrates the concepts. Values are hypothetical examples based on related molecules.)

Parameter Formula Description
EHOMO - Energy of the Highest Occupied Molecular Orbital
ELUMO - Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) ELUMO - EHOMO Indicates kinetic stability and reactivity
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to deformation of the electron cloud
Chemical Softness (S) 1 / (2η) Reciprocal of hardness, measure of reactivity

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations describe a static molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. stanford.edu MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. nih.gov For this compound, an MD simulation would typically place the molecule in a simulation box with solvent molecules (e.g., water or an organic solvent) to study its behavior in a liquid environment.

These simulations can reveal crucial information about intermolecular interactions, such as hydrogen bonding between the molecule's hydroxyl group and solvent molecules, or between molecules themselves. nih.gov MD studies can also be used to analyze the conformational flexibility of the hydroxyethoxy side chain and to calculate macroscopic properties like density and diffusion coefficients. nih.gov Such simulations are invaluable for understanding how the molecule interacts with its environment on a microscopic level. stanford.edu

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The analysis partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the rest of the crystal. The Hirshfeld surface itself is defined as the boundary of this region.

By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific intermolecular contacts and their relative strengths. Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds or other strong interactions. nih.govnih.gov The analysis also generates a 2D "fingerprint plot," which summarizes all intermolecular contacts. This plot provides quantitative percentages for different types of interactions, such as H···H, C···H/H···C, and O···H/H···O contacts, offering a clear picture of the forces governing the crystal packing. nih.gov

Excited State Investigations and Photophysical Property Prediction

Theoretical methods are also employed to investigate the behavior of this compound upon absorption of light. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic excited states. nih.gov These calculations can predict the molecule's UV-Visible absorption spectrum by determining the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths. nih.gov

Furthermore, by analyzing the potential energy surfaces of the excited states, it is possible to predict the molecule's photophysical properties, such as fluorescence. nih.gov For molecules with donor and acceptor groups, like this compound (hydroxyethoxy as a weak donor, nitrile as an acceptor), phenomena like intramolecular charge transfer (ICT) in the excited state can be investigated. mpg.de These studies are crucial for understanding and predicting the molecule's behavior in applications involving light, such as in photoinitiators or fluorescent probes. caymanchem.com

Chemical Reactivity and Derivatization Strategies

Transformations of the Hydroxyl Group

The primary alcohol functionality in 4-(2-hydroxyethoxy)benzonitrile is a key site for derivatization, allowing for the introduction of various other functional groups or protective moieties.

The conversion of the hydroxyl group to a halogen atom, such as in 4-(2-bromoethoxy)benzonitrile, transforms it into an excellent leaving group for subsequent nucleophilic substitution reactions. While specific literature detailing the halogenation of this compound is not prevalent, standard and well-established synthetic methodologies for converting primary alcohols to alkyl halides are applicable.

One common method is the Appel reaction , which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane like carbon tetrabromide (CBr₄) or carbon tetrachloride (CCl₄). This reaction proceeds under mild and neutral conditions, making it suitable for substrates with sensitive functional groups. The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.

Another effective strategy involves a two-step process. First, the alcohol is converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270). The resulting sulfonate is an excellent leaving group and can be readily displaced by a halide ion (e.g., Br⁻ from NaBr or LiBr) in an Sₙ2 reaction. This approach is advantageous as it often proceeds with high yields and predictability.

A similar transformation has been documented in the synthesis of other bromoethoxy-substituted aromatic compounds, such as the reaction of an alcohol with bis(2-bromoethyl) ether in the presence of a base like cesium carbonate to yield the corresponding bromoethoxy derivative. acs.org

Table 1: General Conditions for Conversion of Alcohols to Alkyl Halides

Method Reagents Solvent Temperature Key Features
Appel Reaction PPh₃, CBr₄ Dichloromethane (DCM) 0 °C to room temp. Mild, neutral conditions; high yield.

The hydroxyl group of this compound can readily undergo esterification and etherification to produce a wide array of derivatives.

Esterification is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine. The base acts as a catalyst and scavenges the HCl or carboxylic acid byproduct formed during the reaction. This reaction is generally high-yielding and proceeds under mild conditions, allowing for the formation of esters with various alkyl or aryl side chains.

Etherification can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide. The resulting nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding ether. google.com This method is highly versatile for preparing both simple and complex ethers. For instance, reaction with N-(3-chloropropyl)morpholine after deprotonation would yield a morpholine-containing ether derivative. researchgate.net

Table 2: Representative Esterification and Etherification Reactions

Reaction Reagents Product Type
Esterification Acetyl chloride, Pyridine Acetate (B1210297) Ester (e.g., 4-(2-acetoxyethoxy)benzonitrile)

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the hydroxyl group to prevent it from interfering with reactions at other sites in the molecule, such as the nitrile group. This is achieved by introducing a protecting group, which can be later removed under specific conditions.

Common protecting groups for primary alcohols include silyl (B83357) ethers , such as the tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers. These are typically formed by reacting the alcohol with the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). Silyl ethers are robust and stable to a wide range of non-acidic and non-fluoride-containing reagents. Deprotection is cleanly achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions.

Another widely used protecting group is the benzyl ether . It can be introduced under basic conditions via the Williamson ether synthesis (using a base like NaH and benzyl bromide) or under acidic conditions. google.com Benzyl ethers are stable to many reagents but can be readily removed by catalytic hydrogenation (e.g., H₂ over a palladium catalyst), a process that also reduces the nitrile group. google.com This co-reactivity must be considered in the synthetic design.

Table 3: Common Protecting Groups for the Hydroxyl Moiety

Protecting Group Protection Reagents Deprotection Reagents Key Features
tert-Butyldimethylsilyl (TBDMS) TBDMS-Cl, Imidazole TBAF or mild acid Stable to many reagents; removed with fluoride or acid.

Reactions of the Nitrile Group

The cyano group is a versatile functional group that can be transformed into other important nitrogen-containing functionalities or into a carboxylic acid.

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, yielding 4-(2-hydroxyethoxy)benzoic acid. This transformation can be carried out under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis typically involves heating the nitrile under reflux with a strong aqueous acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.comlibretexts.org The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, eventually leading to the formation of a carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis involves heating the nitrile with a strong aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). youtube.com This initially produces a carboxylate salt and ammonia (B1221849). libretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. youtube.com The use of barium hydroxide has also been patented as an effective reagent for nitrile hydrolysis, offering advantages in recovery and waste reduction. google.com

Table 4: Conditions for Nitrile Hydrolysis

Hydrolysis Type Reagents Intermediate Product Final Product (after workup)
Acidic H₂SO₄ (aq) or HCl (aq), Heat - Carboxylic Acid

The nitrile group can be reduced to a primary amine, specifically 4-(2-hydroxyethoxy)benzylamine. This is a valuable transformation for introducing a basic amino group into the molecule.

A powerful and common reagent for this reduction is lithium aluminum hydride (LiAlH₄) . The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting amine.

Alternatively, catalytic hydrogenation is a widely used method. This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. google.com Common catalysts include Raney nickel, platinum oxide (PtO₂), or palladium on carbon (Pd/C). The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to achieve high yields. A patent describes the use of a ruthenium catalyst in the presence of ammonia for the hydrogenation of nitriles to primary amines. google.com Enzymatic methods for nitrile reduction have also been developed, offering a green alternative to traditional chemical methods. google.com

Table 5: Methods for Nitrile Reduction to Primary Amines

Method Reagents Solvent Key Features
Hydride Reduction 1. LiAlH₄2. H₂O workup Anhydrous Ether (THF, Et₂O) Powerful, high-yielding; reduces many other functional groups.

This compound as a Precursor in Multi-Step Synthesis

The versatile reactivity of this compound makes it a valuable starting material or intermediate in multi-step synthetic sequences aimed at producing more complex and often biologically active molecules. Both the nitrile and the hydroxyethoxy functionalities can be strategically manipulated in a synthetic route.

For example, the nitrile group can be reduced to a primary amine, providing a key functional group for further elaboration. This transformation is typically achieved using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. The resulting aminomethyl group can then participate in a variety of reactions, such as amide bond formation or the construction of nitrogen-containing heterocycles.

Simultaneously, the hydroxyl group of the ethoxy chain can be protected, modified, or used as a handle for attaching other molecular fragments. For instance, it can be etherified or esterified to introduce different functionalities or to link the molecule to a solid support for combinatorial synthesis.

A hypothetical multi-step synthesis could involve the initial conversion of this compound to its amidoxime (B1450833) derivative. This intermediate could then be cyclized to a 1,2,4-oxadiazole. Subsequently, the hydroxyl group on the side chain could be oxidized to an aldehyde or a carboxylic acid, providing a new reactive site for further molecular elaboration. Such synthetic strategies highlight the role of this compound as a versatile scaffold for building molecular diversity.

Applications in Advanced Functional Materials

Design and Synthesis of Functional Materials Incorporating the 4-(2-Hydroxyethoxy)benzonitrile Scaffold

The molecular architecture of this compound makes it an ideal building block for creating complex, high-performance materials. The terminal hydroxyl group is a reactive site, enabling its incorporation into larger molecules and polymer chains through esterification or etherification reactions. The nitrile group and the phenoxy moiety are crucial for tailoring the electronic, thermal, and mechanical properties of the final material.

In the design of functional polymers, the "donor-acceptor" approach is a widely used strategy to create materials with specific optoelectronic properties. rsc.org The benzonitrile (B105546) portion of the scaffold can act as an effective electron-acceptor unit. By combining it with various electron-donating molecules, chemists can engineer a vast library of materials with tailored energy levels, charge transport characteristics, and absorption/emission spectra. rsc.org

A key application of this design principle is in the synthesis of high-performance polymers. For instance, benzonitrile-containing monomers are used to create polybenzimidazoles (PBIs). One such polymer, Poly[2,2′-(4,4′-(2,6-bis(phenoxy) benzonitrile))-5,5′-bibenzimidazole] (PBI-CN), is synthesized through the polycondensation of 2,6-bis(4-carboxyphenoxy) benzonitrile with 3,3′,4,4′-tetraaminobiphenyl. rsc.org The introduction of the nitrile group into the polymer backbone enhances its polarity and provides a site for further chemical modifications. rsc.org Such polymers exhibit high thermal stability and are investigated for use as proton-conducting membranes in fuel cells. rsc.org The synthesis of these materials often requires careful purification of the starting monomers and optimization of polymerization conditions to achieve a high molecular weight, which is essential for good mechanical properties. rsc.org

Optoelectronic Materials and Devices

The electron-deficient nature of the benzonitrile core makes it a critical component in a wide range of organic optoelectronic materials. ossila.com These materials are central to modern technologies like displays and solid-state lighting due to their ability to efficiently convert electrical energy into light. ossila.com

Benzonitrile derivatives are extensively used in the emissive layers of Organic Light-Emitting Diodes (OLEDs), particularly in developing materials that exhibit Thermally Activated Delayed Fluorescence (TADF). In these systems, the benzonitrile unit typically serves as the electron-accepting core, which is then functionalized with electron-donating groups like carbazole (B46965) or phenothiazine. This donor-acceptor structure is fundamental to achieving a small energy gap between the singlet and triplet excited states, enabling efficient harvesting of non-emissive triplet excitons and boosting the device's internal quantum efficiency.

Research has demonstrated the successful use of carbazole-benzonitrile derivatives as universal host materials for blue phosphorescent and TADF OLEDs. By strategically connecting the carbazole donor and benzonitrile acceptor, materials with effective bipolar charge transport characteristics can be created. magtech.com.cn

Table 1: Performance of OLEDs with Benzonitrile-Based Host Materials

Host MaterialEmitter TypeEmission ColorMax. External Quantum Efficiency (EQE)
3-CzPBPhosphorescentSky-Blue26.1%
3-CzPBPhosphorescentDeep-Blue26.0%
3-CzPBTADFBlue26.8%
3-CzPBMulti-Resonance TADFBlue31.1%

Data sourced from a study on carbazole-benzonitrile derivatives as universal hosts. magtech.com.cn

A significant advantage of using benzonitrile-based scaffolds is the tunability of their optical properties. ossila.com By systematically modifying the chemical structure, such as altering the donor groups attached to the benzonitrile core, the emission wavelength of the material can be precisely controlled. This allows for the creation of emitters that span the visible spectrum.

Furthermore, certain benzonitrile derivatives exhibit mechanofluorochromism—a phenomenon where the material changes its fluorescence color in response to mechanical stimuli like grinding, shearing, or pressure. This property arises from changes in the intermolecular packing and conformation of the molecules in the solid state. For example, donor-acceptor-donor' fluorinated benzonitrile compounds have been shown to switch their emission color upon mechanical stress or exposure to solvent vapors. This stimuli-responsive behavior makes them promising candidates for applications in mechanical sensors, security inks, and data storage.

The benzonitrile framework is a versatile component for engineering a wide array of multifunctional organic luminescent materials. mdpi.com Beyond OLEDs, these materials find applications in sensing, bioimaging, and catalysis. mdpi.com The structural and electronic properties imparted by the benzonitrile group are key to developing materials with advanced functions such as aggregation-induced emission (AIE), where the material is non-emissive in solution but becomes highly luminescent upon aggregation, and pure organic room-temperature phosphorescence (RTP).

For example, 4,4'-(o-benzonitrile) divinylbenzene (B73037) has been synthesized and studied for its fluorescence properties. researchgate.net The presence of the nitrile group in such π-conjugated systems influences the electron delocalization and intermolecular interactions, which in turn affects the luminescent emission characteristics. researchgate.net The ability to integrate the benzonitrile scaffold into diverse molecular structures allows for the development of novel materials with tailored photophysical properties. mdpi.com

Polymer Chemistry and Engineering

The reactive hydroxyl group of this compound makes it a prime candidate for use as a monomer in polymer synthesis. While the direct polymerization of hydroxyl-containing monomers can sometimes be challenging due to the acidity of the hydroxyl proton, strategies such as protecting the group before polymerization are commonly employed. rsc.org

The benzonitrile moiety is a valuable functional group to incorporate into high-performance polymers like polyimides. Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in aerospace and electronics.

Unsymmetrical benzonitrile-containing diamines have been synthesized and used as monomers to produce novel polyimides. These polyimides, which contain the polar nitrile group on the polymer backbone, exhibit high glass transition temperatures and excellent thermal stability. A significant finding is that using an unsymmetrical monomer can greatly improve the processability of the poly(amic acid) precursor by lowering its solution viscosity compared to polymers made from symmetrical monomers. This makes it easier to fabricate high-quality, flexible films.

Table 2: Properties of a Polyimide Film Derived from an Unsymmetrical Benzonitrile-Containing Diamine and 6FDA Dianhydride

PropertyValue
Glass Transition Temperature (Tg)249 °C
5% Weight Loss Temperature (in air)512 °C
Tensile Strength82.1 MPa
Elongation at Break5.33%
Tensile Modulus2.50 GPa
Dielectric Constant (at 10 kHz)3.08

Data sourced from a study on unsymmetrical benzonitrile-containing polyimides.

Beyond polyimides, benzonitrile-containing monomers are used to synthesize other advanced polymers. As mentioned previously, dicarboxylic acid derivatives of benzonitrile are used to create polybenzimidazoles (PBI-CN) for applications in fuel cell membranes, demonstrating the versatility of this chemical scaffold in polymer engineering. rsc.org

Influence on Polymer Architecture and Network Formation

The bifunctional nature of this compound allows it to significantly influence polymer architecture and network formation. The terminal hydroxyl group can act as a monomer in step-growth polymerization, such as in the formation of polyesters and polyurethanes. Its incorporation into a polymer backbone introduces a polar cyano group, which can enhance intermolecular forces and affect the material's thermal and mechanical properties.

Furthermore, the hydroxyl group can be modified to introduce other polymerizable functionalities. For instance, it can be reacted with methacryloyl chloride to produce a vinyl monomer that can participate in radical polymerization. This approach is utilized in creating photoinitiator-functionalized nanogels, where a similar compound, 2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone, is used to create hydrophilic and biocompatible materials. northwestern.edu This suggests that this compound could be a valuable precursor for creating specialized polymer networks with controlled properties for applications in coatings, adhesives, and biomedical devices.

Table 1: Potential Influence of this compound Functional Groups on Polymer Network Properties

Functional GroupPotential Role in PolymerizationInfluence on Polymer ArchitectureResulting Polymer Properties
Hydroxyl (-OH) Monomer in step-growth polymerization (e.g., polyesters, polyurethanes); Site for grafting other functionalities.Introduces flexible linkages; Controls initiator placement.Enhanced flexibility; Tunable solubility; Biocompatibility.
Nitrile (-CN) Can undergo cyclo-trimerization to form triazine rings.Forms highly stable, rigid cross-links.High thermal stability; Chemical resistance; Increased hardness.
Ethoxy Spacer (-OCH₂CH₂-) Provides spacing and flexibility between the aromatic ring and the hydroxyl group.Affects chain mobility and cross-link density.Modified glass transition temperature; Control over mechanical properties.

Metal-Organic Hybrid Materials and Coordination Chemistry

Nitriles are well-established and versatile ligands in coordination chemistry, capable of coordinating to a wide range of metal ions in a monodentate, end-on fashion. unibo.it The this compound molecule possesses two potential coordination sites: the nitrogen atom of the nitrile group and the oxygen atom of the terminal hydroxyl group. This dual functionality makes it a candidate for use as an organic linker in the synthesis of metal-organic hybrid materials, including metal-organic frameworks (MOFs).

The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with an organic linker. google.comresearchgate.net The use of a linker like this compound could lead to MOFs with functional pores. The exposed hydroxyl or nitrile groups within the pores could serve as active sites for catalysis or as selective binding sites for specific molecules. While specific MOFs based on this compound have not been extensively reported, the fundamental principles of coordination chemistry suggest its potential utility in this field. The electronic properties of the benzonitrile moiety, combined with the hydrogen-bonding capability of the hydroxyl group, could be exploited to design novel materials for applications in gas storage, separation, and sensing. nih.gov

Development of Liquid Crystalline Materials from Benzonitrile Derivatives

The development of liquid crystalline materials often relies on molecules that possess a combination of a rigid core and flexible terminal groups. The benzonitrile unit is a common component in the rigid core of many liquid crystals due to its linear shape and large dipole moment, which promote the necessary intermolecular interactions for mesophase formation.

This compound is a promising precursor for the synthesis of such materials. While the molecule itself is not liquid crystalline, it can be chemically modified to create calamitic (rod-like) liquid crystals. The hydroxyl group is a convenient point for attaching longer alkyl or alkoxy chains via an ester or ether linkage. These flexible chains are crucial for inducing and stabilizing liquid crystalline phases.

Research on related structures demonstrates the viability of this approach. For example, Schiff bases derived from benzaldehyde (B42025) derivatives and anilines with long alkoxy chains are known to exhibit various mesophases, such as nematic and smectic phases. nih.govnih.gov By reacting this compound (after conversion of the nitrile to an aldehyde or amine, or by using it as a terminal group), it is possible to synthesize new series of liquid crystals. The length of the appended alkyl chain and the nature of the linkage group would be expected to significantly influence the transition temperatures and the type of mesophase observed. For instance, increasing the length of a terminal alkyloxy chain in similar Schiff base systems has been shown to stabilize more ordered smectic phases. nih.gov The inherent polarity of the nitrile group would contribute to a high clearing temperature and could be advantageous for creating materials with a broad liquid crystalline range.

Table 2: Mesomorphic Properties of a Representative Series of Schiff Base Liquid Crystals Derived from Benzonitrile Analogues

The following data is representative of typical benzonitrile-containing liquid crystals and illustrates the effect of chain length on mesomorphic behavior. The compounds are of the general structure R-Ph-CH=N-Ph-CN, where R is an alkoxy chain.

Compound (R = CnH2n+1O-)Melting Point (°C)Smectic-Nematic Transition (°C)Clearing Point (Nematic-Isotropic) (°C)Mesophase(s)
n = 464-105Nematic
n = 554-106Nematic
n = 658-110Nematic
n = 76285112Smectic A, Nematic
n = 86898114Smectic A, Nematic

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of 4-(2-Hydroxyethoxy)benzonitrile and its parent structures, benzonitriles, is continuously evolving. While established methods exist, future research is geared towards improving efficiency, sustainability, and versatility through novel catalytic systems.

Current multi-step syntheses provide a baseline for producing this compound. chemicalbook.com However, the development of advanced catalytic approaches is a primary objective. Research into organocatalysis, for instance, has shown promise for the atroposelective synthesis of axially chiral benzonitriles, a process that relies on dynamic kinetic resolution modulated by both covalent and non-covalent catalytic interactions. nih.gov Applying such N-heterocyclic carbene (NHC) organocatalysis could offer new routes to chiral derivatives of this compound. nih.gov

Furthermore, the exploration of alternative metal catalysts is a significant trend. While palladium catalysts are common in cross-coupling reactions for creating biaryl compounds, cost-effective nickel catalysts are being investigated as viable alternatives for the bulk synthesis of key benzonitrile (B105546) intermediates like o-tolyl benzonitrile. rsc.org Visible-light-assisted photoredox catalysis represents another frontier, enabling the generation of aryl nitriles from accessible alcohols under mild conditions using organic photoredox catalysts. researchgate.net The selective production of benzonitriles from waste materials like polyethylene (B3416737) terephthalate (B1205515) (PET) using catalysts such as Ca(OH)₂/Al₂O₃ also opens up environmentally friendly production pathways. mdpi.com

Future efforts will likely focus on optimizing these systems for substrates like this compound, potentially leading to single-pot operations with high yields and purities. nih.govgoogle.com

Table 1: Emerging Catalytic Strategies for Benzonitrile Synthesis

Catalytic Strategy Catalyst Type Key Features Potential Application for this compound
Organocatalysis N-Heterocyclic Carbenes (NHCs) Enables asymmetric synthesis of chiral benzonitriles; dynamic kinetic resolution. nih.gov Synthesis of enantiomerically pure derivatives for specialized applications.
Alternative Metal Catalysis Nickel-based Catalysts Cost-effective alternative to palladium for cross-coupling reactions. rsc.org Economical large-scale production of precursors or derivatives.
Photoredox Catalysis Organic Dyes (e.g., 4CzIPN) Uses visible light; mild reaction conditions; generates radical intermediates. researchgate.net Greener synthesis routes with high functional group tolerance.

| Heterogeneous Catalysis | Ca(OH)₂/Al₂O₃ | Utilizes waste streams (e.g., PET) as feedstock; selective nitrile production. mdpi.com | Sustainable synthesis from alternative, non-fossil fuel-based sources. |

Advanced Characterization of Intermolecular Interactions and Solid-State Phenomena

The hydroxyl (-OH) and cyano (-CN) groups of this compound are prime sites for strong intermolecular interactions, such as hydrogen bonding. These interactions are critical in dictating the compound's solid-state structure, polymorphism, and macroscopic properties.

Advanced characterization techniques are essential to unravel these complex phenomena. Techniques like Polarized Light Microscopy (POM) and Differential Scanning Calorimetry (DSC) are routinely used to study the thermal behavior and identify mesophases in related liquid crystalline materials containing benzonitrile moieties. researchgate.net Future studies on this compound would benefit from these analyses to explore its potential for forming ordered phases.

The investigation of polymorphism—the ability of a solid material to exist in multiple crystalline forms—is another crucial research avenue. Different polymorphs can exhibit distinct photophysical properties, as seen in donor-acceptor-donor' (D-A-D') fluorinated benzonitrile compounds. rsc.org Detailed studies of neat films under various conditions, including solvent vapor exposure and thermal treatments, can reveal how supramolecular packing influences properties like luminescence. rsc.org Understanding these structure-property relationships is key to controlling the solid-state behavior of this compound for specific applications.

Rational Design of New this compound Derivatives with Tailored Functionalities

The inherent functionalities of this compound make it an excellent platform for the rational design of new molecules with customized properties. By chemically modifying the hydroxyl group, the ethoxy linker, or the benzonitrile ring, derivatives can be synthesized for a wide range of applications.

One promising area is in optoelectronics. Researchers have successfully designed multifunctional benzonitrile derivatives that exhibit Thermally Activated Delayed Fluorescence (TADF) and mechanofluorochromic properties by incorporating donor units like phenoxazine (B87303) and carbazole (B46965). rsc.org These materials are highly valuable for use in Organic Light-Emitting Diodes (OLEDs). rsc.org Applying similar design principles to this compound could yield novel, stimuli-responsive materials.

Another area of interest is the development of liquid crystals. By linking benzonitrile units, researchers have created supramolecular liquid crystalline complexes. researchgate.net The hydroxyl group of this compound could serve as an anchor point for attaching mesogenic units, potentially leading to new liquid crystal materials with unique phase behaviors. Structure-activity relationship (SAR) studies, which systematically modify a molecule to observe the effect on its biological activity or physical properties, provide a powerful framework for this rational design process. uib.no

Table 2: Examples of Functional Benzonitrile Derivatives

Derivative Class Structural Modification Target Functionality Relevant Research Finding
Optoelectronic Materials Addition of donor units (e.g., phenoxazine, carbazole) to a benzonitrile acceptor. Thermally Activated Delayed Fluorescence (TADF), Mechanochromism. Creation of materials for OLEDs with tunable, stimuli-responsive emission. rsc.org
Liquid Crystals Linking of benzonitrile units, often via flexible spacers. Nematic and smectic mesophases. Design of supramolecular complexes with specific thermal behaviors for display applications. researchgate.net
Bioactive Molecules Modification of side chains to alter receptor affinity. Enhanced therapeutic potential, reduced side effects. Synthesis of non-psychotropic cannabinoids with antibacterial properties. nih.gov

| Fluorinated Compounds | Introduction of fluorinated motifs (e.g., difluorovinyl group). orgsyn.orgnih.gov | Altered electronic properties, improved metabolic stability in drug design. | Synthesis of 4-(2,2-Difluorovinyl)benzonitrile via Wittig-type olefination. orgsyn.orgnih.gov |

Computational-Experimental Synergy for Predictive Materials Science

The integration of computational modeling with experimental work is accelerating materials discovery. This synergistic approach allows for the prediction of material properties and the elucidation of complex reaction mechanisms, saving time and resources.

For instance, Density Functional Theory (DFT) calculations have been instrumental in understanding the synthesis of benzonitriles. nih.gov They can clarify rate-determining and stereo-determining steps in a reaction, providing insights that guide the optimization of catalytic processes. nih.gov Such computational studies could be applied to novel synthetic pathways for this compound to predict reaction outcomes and catalyst performance.

Beyond reaction modeling, machine learning (ML) and deep language models are emerging as powerful tools for predictive materials science. researchgate.net These models can be trained on existing data to predict physical properties like formation energy and magnetic moments for new, un-synthesized materials. macalester.edu By representing molecules as a sequence of building blocks, similar to how words form a sentence, language models like the transformer architecture can predict complex relationships between structure and function. researchgate.net Applying these ML approaches could enable high-throughput screening of potential this compound derivatives, identifying promising candidates for synthesis and testing based on desired properties.

Integration of this compound into Hybrid and Nanomaterials

The unique chemical handles of this compound make it an attractive building block for creating advanced hybrid materials and nanomaterials. Its ability to be incorporated into larger structures via its hydroxyl group or participate in intermolecular networks via its nitrile and hydroxyl functions is key to this potential.

In the realm of hybrid materials, benzonitrile derivatives are already being used in OLEDs. rsc.org Similarly, this compound could be polymerized or grafted onto polymer backbones to create functional films. For example, polymers containing bulky side groups have been used as alignment layers for liquid crystals. mdpi.com The this compound moiety could be integrated into such systems, where the interplay between the polymer surface and liquid crystal molecules dictates alignment. mdpi.comsemanticscholar.orgmdpi.com

The formation of self-assembled nanomaterials is another exciting prospect. The hydrogen bonding capabilities of this compound could be harnessed to form supramolecular structures, such as liquid crystalline complexes. researchgate.net Furthermore, related aromatic nitriles like terephthalonitrile (B52192) have been used to create nitrogen-rich networks for applications in energy storage, such as supercapacitors. mdpi.com This suggests a pathway for using this compound as a monomer or cross-linker in the synthesis of functional porous materials and networks.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Hydroxyethoxy)benzonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, this compound derivatives can be synthesized via Pd-catalyzed cross-coupling reactions using aryl halides and hydroxyethoxy precursors. Optimization includes adjusting reaction temperature (e.g., reflux in DMF/THF mixtures), catalyst loading (e.g., Pd(PPh₃)₄), and purification via silica gel chromatography . Solvent polarity and base selection (e.g., cesium carbonate) significantly influence yield by minimizing side reactions .

Q. How can spectroscopic techniques (NMR, FT-IR, UV-Vis) be employed to characterize this compound and identify common impurities?

  • Methodological Answer :

  • ¹³C NMR : Assigns carbon environments (e.g., nitrile carbon at ~110 ppm, aromatic carbons at 120–140 ppm) and confirms substitution patterns .
  • FT-IR : Identifies functional groups (e.g., nitrile stretch ~2230 cm⁻¹, hydroxyethoxy O–H stretch ~3400 cm⁻¹) .
  • UV-Vis : Monitors conjugation effects; absorption bands near 270–300 nm indicate π→π* transitions in the aromatic system . Impurities like unreacted starting materials or hydroxylated by-products are detected via deviations in peak positions/intensities.

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Storage conditions should avoid moisture (desiccators) and light (amber glass vials). Fire hazards require CO₂ or dry powder extinguishers, as combustion releases toxic gases (e.g., HCN) .

Advanced Research Questions

Q. What computational methods (DFT, Fukui functions) are used to predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates molecular electrostatic potential (MEP) surfaces to identify electrophilic/nucleophilic sites. Fukui functions (e.g., f⁻ for nucleophilic attack) highlight reactive regions, such as the nitrile group or para-position of the benzene ring. These models guide experimental design for regioselective modifications .

Q. How does the hydroxyethoxy group influence the electronic properties of benzonitrile derivatives, and what experimental approaches validate these effects?

  • Methodological Answer : The hydroxyethoxy group donates electrons via resonance, reducing the electron-withdrawing effect of the nitrile group. This is validated via:

  • Hammett substituent constants (σ) : Correlate substituent effects on reaction rates.
  • Fluorescence quenching studies : Compare quantum yields with/without the hydroxyethoxy group to assess electronic modulation .

Q. What are the challenges in achieving regioselective functionalization of this compound, and how can protecting group strategies address them?

  • Methodological Answer : Competing reactivity at the nitrile and hydroxyethoxy groups complicates regioselectivity. Protecting the hydroxyl group with TMS or acetyl moieties prior to nitrile functionalization improves selectivity. Post-functionalization deprotection (e.g., using TBAF) restores the hydroxyethoxy group .

Q. How can contradictory data from different studies on the biological activity of this compound derivatives be systematically analyzed?

  • Methodological Answer : Perform meta-analysis of IC₅₀ values, considering variables like cell line specificity, assay conditions (pH, temperature), and purity (>95% via HPLC). Molecular docking studies can reconcile discrepancies by identifying binding site interactions that vary with structural analogs .

Q. What strategies are effective in scaling up the synthesis of this compound while maintaining purity for pharmacological studies?

  • Methodological Answer : Transition from batch to flow chemistry improves heat/mass transfer, reducing side products. Use preparative HPLC with C18 columns (e.g., HYPERSIL GOLD) and MeOH/H₂O gradients for large-scale purification. Monitor purity via LC-MS and ensure compliance with ICH guidelines for residual solvents .

Q. How do solvent polarity and reaction medium affect the stability of this compound during long-term storage?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize the compound by reducing hydrolysis. Accelerated stability studies (40°C/75% RH) over 6 months, analyzed via GC-MS, identify degradation products (e.g., benzoic acid derivatives). Storage in argon-filled vials with molecular sieves extends shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.